
tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate (TBOADC) is a synthetic organic compound, first synthesized in 2002, and has since been used in a variety of scientific research applications. It is a unique molecule due to its ability to form stable complexes with transition metal ions, making it a useful tool for the study of metal-organic interactions. In addition, TBOADC has been investigated for its potential applications in biochemistry and physiology, as well as its advantages and limitations for laboratory experiments.
科学的研究の応用
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has been used in a variety of scientific research applications, particularly in the study of metal-organic interactions. It has been used to form stable complexes with transition metal ions, such as copper and zinc, which can be used to study their coordination chemistry. In addition, tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has been used in the study of biochemistry and physiology, as it is able to bind to proteins and other biomolecules. This makes it a useful tool for studying the structure and function of proteins and other biomolecules.
作用機序
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is able to bind to proteins and other biomolecules due to its ability to form stable complexes with transition metal ions. The binding of tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate to proteins and other biomolecules is believed to be due to the formation of a coordination bond between the transition metal ion and the carboxylate group of tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate. This coordination bond allows tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate to bind to proteins and other biomolecules, allowing it to be used as a tool for studying their structure and function.
Biochemical and Physiological Effects
tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has been investigated for its potential applications in biochemistry and physiology. It has been shown to bind to proteins and other biomolecules, allowing it to be used as a tool for studying their structure and function. In addition, tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has been investigated for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This could potentially be used in the development of drugs that target these enzymes.
実験室実験の利点と制限
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has several advantages for laboratory experiments. It is stable in aqueous solutions, making it easy to handle and store. In addition, it is able to form stable complexes with transition metal ions, making it a useful tool for the study of metal-organic interactions. However, tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate also has some limitations. It is not able to bind to some proteins and other biomolecules, limiting its utility in the study of these molecules. In addition, it is not able to act as an inhibitor of certain enzymes, limiting its potential applications in drug development.
将来の方向性
There are several potential future directions for the use of tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate. One potential direction is the development of new drugs that target specific enzymes, such as cytochrome P450 enzymes. Another potential direction is the use of tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate as a tool for studying the structure and function of proteins and other biomolecules. Finally, tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate could be used to form stable complexes with transition metal ions, allowing for the further study of metal-organic interactions.
合成法
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is synthesized through a two-step reaction, beginning with the reaction of 1,4-dibromobutane with 7-azacyclododecane in an aqueous solution of sodium hydroxide. This reaction produces the intermediate product, 1-bromo-4,10-dithia-7-azacyclododecane. The second step involves the reaction of this intermediate product with tert-butyl bromide in aqueous acetic acid, producing the final product, tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate.
特性
IUPAC Name |
tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S2/c1-13(2,3)17-12(15)14-4-8-18-10-6-16-7-11-19-9-5-14/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNJPXWRWNASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCCOCCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

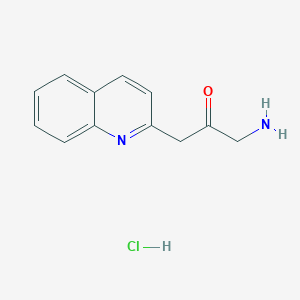
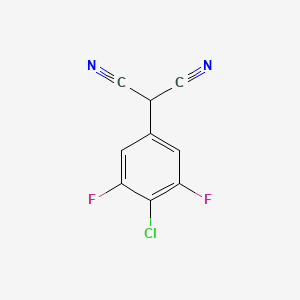
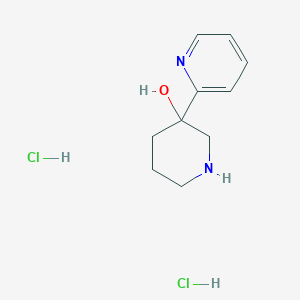
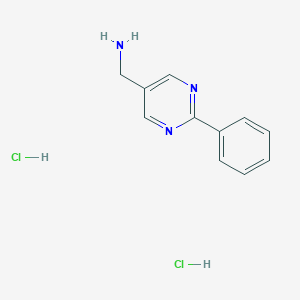
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)
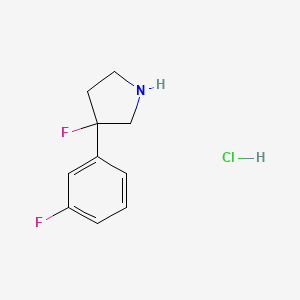

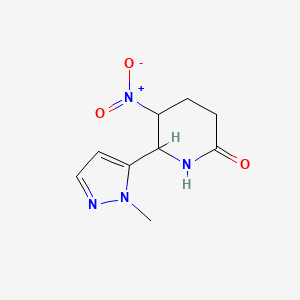
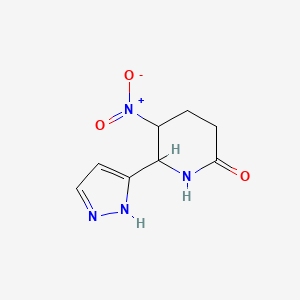
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)
